molecular formula C8H20ClN B3105029 N-Propyl-3-pentanamine hydrochloride CAS No. 151668-09-6

N-Propyl-3-pentanamine hydrochloride

Cat. No. B3105029
CAS RN: 151668-09-6
M. Wt: 165.7 g/mol
InChI Key: MKQGMJVYENDHHZ-UHFFFAOYSA-N
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Description

N-Propyl-3-pentanamine hydrochloride is a chemical compound with the CAS Number: 151668-09-6 . It has a molecular weight of 165.71 and its IUPAC name is N-(1-ethylpropyl)-N-propylamine hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of N-Propyl-3-pentanamine hydrochloride consists of a nitrogen atom bonded to three carbon chains, forming an amine group . The InChI code for this compound is 1S/C8H19N.ClH/c1-4-7-9-8(5-2)6-3;/h8-9H,4-7H2,1-3H3;1H .


Physical And Chemical Properties Analysis

N-Propyl-3-pentanamine hydrochloride is a solid at room temperature . It has a molecular weight of 165.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-Propyl-3-pentanamine hydrochloride has been involved in various synthetic pathways. A notable reaction is its transformation when combined with other herbicides in soil, creating an unexpected residue—3,3',4-trichloro-4'-methylazobenzene, where each herbicide contributed to the formation of the azobenzene molecule (Bartha, 1969).
  • In the realm of organic synthesis, the compound has been used in the synthesis of 3-pentanone from 1-propanol over CeO2–Fe2O3 catalysts. The reaction pathway involved the catalytic dehydrogenation of 1-propanol to propanal and the dimerization of propanal, indicating a complex network of chemical transformations (Kamimura et al., 2003).

Sensor Development and Environmental Monitoring

  • The compound's derivatives have been utilized in the development of electrochemical microsensors for in vivo monitoring of H2O2 in Parkinson’s disease mouse brains. This innovative application highlights its potential in biotechnology and medical diagnostics, providing a real-time tracking solution with high selectivity and accuracy (Luo et al., 2022).

Material Science and Industrial Applications

  • In material science, the compound has been a part of research focusing on the synthesis of novel polyurethanes. These polyurethanes were synthesized using specific diol precursors, with N-Propyl-3-pentanamine hydrochloride potentially acting as a structural or functional component in the polymerization process, indicating its significance in advanced material synthesis (Chalid, 2011).

properties

IUPAC Name

N-propylpentan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-4-7-9-8(5-2)6-3;/h8-9H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQGMJVYENDHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(CC)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl-3-pentanamine hydrochloride

CAS RN

151668-09-6
Record name 3-Pentanamine, N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151668-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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